molecular formula C7H7N5 B2617121 Pyrazolo[1,5-a]pyrazine-4-carboximidamide CAS No. 2411195-35-0

Pyrazolo[1,5-a]pyrazine-4-carboximidamide

Cat. No. B2617121
CAS RN: 2411195-35-0
M. Wt: 161.168
InChI Key: AGMWCNWJYVFAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrazine-4-carboximidamide is a chemical compound with the molecular weight of 161.17 . It is a derivative of pyrazolo[1,5-a]pyrazine . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives has been reported in the literature . Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol and 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives were obtained .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N5/c8-7(9)6-5-1-2-11-12(5)4-3-10-6/h1-4H,(H3,8,9) . This indicates the presence of a pyrazolo[1,5-a]pyrazine core in the molecule .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Pyrazolo[1,5-a]pyrazine derivatives have been synthesized and characterized, showcasing their potential in medicinal chemistry. A notable study reported the synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives, highlighting the process of creating these compounds and their structural characterization using IR and 1HNMR techniques (Xu Li-feng, 2011).

Antitumor and Anticancer Potential

  • Pyrazolo[1,5-a]pyrimidine (PP) derivatives are significant due to their antitumor and anticancer properties. Research has focused on synthesizing and functionalizing these compounds, with studies showing their potential in cancer treatment (Andres Arias-Gómez et al., 2021).

Inhibitory Activity

  • Pyrazolo[1,5-a]pyrimidine derivatives have been studied as inhibitors, such as TTK inhibitors, which are relevant in cancer therapy. Research on these compounds has shown promising results in inhibiting TTK, a protein kinase involved in cancer progression (Y. Liu et al., 2016).

Synthetic Approaches

  • The synthesis of pyrazolo[1,5-a]pyrazines involves various techniques to enhance their structural diversity and potential applications. Studies have demonstrated different synthetic pathways, improving their utility in drug design (N. M. Tsizorik et al., 2018).

Biological Properties

  • Pyrazolo[1,5-a]pyrimidines are known for their broad range of medicinal properties, including anticancer, anti-inflammatory, and CNS agent activities. The structure-activity relationship of these compounds has been extensively studied, leading to the development of various drug candidates (S. Cherukupalli et al., 2017).

Photosynthetic Electron Transport Inhibition

  • Certain pyrazole derivatives, including pyrazolo[1,5-a]pyrazines, have been identified as inhibitors of photosynthetic electron transport. This property is significant for understanding their potential as agricultural chemicals (C. B. Vicentini et al., 2005).

Biochemical Analysis

Cellular Effects

Pyrazolo[1,5-a]pyrazine-4-carboximidamide has been found to have significant effects on the A549 cell line, a model for lung adenocarcinoma . At a concentration of 160 µM, certain derivatives of this compound were found to increase the cell death rate to 50% . This suggests that this compound may have potential as a therapeutic agent in the treatment of certain types of cancer.

Molecular Mechanism

It is known that the compound can be inserted into the most acidic C–H group of the pyrazolo[1,5-a]pyrazines . This suggests that it may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity.

properties

IUPAC Name

pyrazolo[1,5-a]pyrazine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7(9)6-5-1-2-11-12(5)4-3-10-6/h1-4H,(H3,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMWCNWJYVFAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=N1)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.